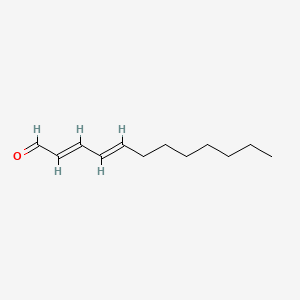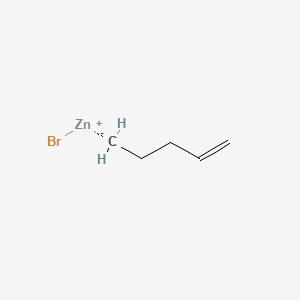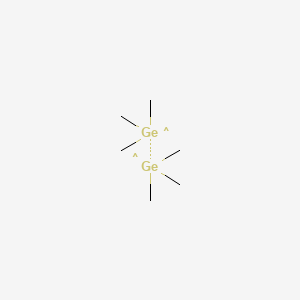
5-(furan-2-yl)isoxazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H9NO4. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in various fields of science. This compound is characterized by the presence of a furan ring and an isoxazole ring, which contribute to its unique chemical properties .
Applications De Recherche Scientifique
Ethyl 5-(2-furyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mode of action of isoxazoles can vary greatly depending on their specific chemical structure and the biological target they interact with. Some isoxazoles work by inhibiting certain enzymes, while others might interact with receptors or other proteins .
The biochemical pathways affected by isoxazoles also depend on their specific targets. For example, if an isoxazole inhibits an enzyme that is part of a certain biochemical pathway, this could affect the overall functioning of that pathway .
Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary greatly among different isoxazoles. Factors that can influence the pharmacokinetics of isoxazoles include their chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action, or the molecular and cellular effects of an isoxazole’s action, can include changes in cell signaling, gene expression, or cell function, depending on the specific target and mode of action .
The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary among different isoxazoles. Factors that can influence the action environment include pH, temperature, presence of other compounds, and individual patient characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with furfural to introduce the furan ring. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of Ethyl 5-(2-furyl)isoxazole-3-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(2-furyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted esters and amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(2-thienyl)isoxazole-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 5-(2-pyridyl)isoxazole-3-carboxylate: Contains a pyridine ring instead of a furan ring.
Ethyl 5-(2-phenyl)isoxazole-3-carboxylate: Features a phenyl ring in place of the furan ring.
Uniqueness
Ethyl 5-(2-furyl)isoxazole-3-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules with potential biological activities .
Propriétés
IUPAC Name |
ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWAZLUOYYQTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427809 | |
| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33545-40-3 | |
| Record name | ethyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the nitro group position in the furan ring of Ethyl 5-(2-furyl)isoxazole-3-carboxylate derivatives?
A1: The research paper highlights that the position of the nitro group within the furan ring of Ethyl 5-(2-furyl)isoxazole-3-carboxylate derivatives was confirmed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy []. While the abstract doesn't delve into the specific impact of the nitro group's position on the compound's properties, it underscores the importance of structural characterization. Determining the exact location of substituents like the nitro group is crucial for understanding structure-activity relationships (SAR) and can influence the compound's potential biological activity, stability, and other characteristics. Further research would be needed to explore the specific effects of nitro group positioning on this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














